[1-(Methoxymethyl)cyclohexyl]methanol
Description
The compound [1-(Methoxymethyl)cyclohexyl]methanol is a bifunctional organic molecule featuring a cyclohexane (B81311) ring substituted at the C1 position with both a methoxymethyl ether group and a hydroxymethyl group. Its systematic IUPAC name is this compound, and its chemical formula is C₉H₁₈O₂. uni.lu This structure places it within the broad class of alicyclic compounds, which are aliphatic molecules containing one or more carbon rings. More specifically, the presence of both an ether and an alcohol functional group defines it as an alicyclic ether-alcohol, a class of compounds with distinct chemical properties and synthetic potential.
Structure
3D Structure
Properties
IUPAC Name |
[1-(methoxymethyl)cyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-11-8-9(7-10)5-3-2-4-6-9/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAABVQIBIYGNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956518-76-6 | |
| Record name | [1-(methoxymethyl)cyclohexyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 1 Methoxymethyl Cyclohexyl Methanol
Nucleophilic and Electrophilic Reaction Pathways of [1-(Methoxymethyl)cyclohexyl]methanol
The reactivity of this compound is characterized by the distinct chemistries of its alcohol and ether functionalities. These groups can react independently, allowing for selective transformations under controlled conditions.
The primary hydroxyl group is a key site for nucleophilic and electrophilic attack. As a nucleophile, the oxygen's lone pairs can attack various electrophiles. Conversely, the hydroxyl group can be converted into a good leaving group, rendering the adjacent carbon susceptible to nucleophilic attack.
Common reactions involving the hydroxyl group include:
Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde, [1-(methoxymethyl)cyclohexane]carbaldehyde, or further to the carboxylic acid, 1-(methoxymethyl)cyclohexane-1-carboxylic acid, using appropriate oxidizing agents.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic catalysis yields esters.
Etherification: In the presence of a strong base, the alcohol can be deprotonated to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis to form more complex ethers. vaia.com
Conversion to Halides: The hydroxyl group can be substituted by a halogen atom using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or via an Appel reaction. This converts the alcohol into an alkyl halide, a versatile intermediate for further Sₙ2 substitution reactions. youtube.com
A mechanochemical method for the nucleophilic substitution of alcohols has been developed using fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) to activate the hydroxyl group, which then reacts with various nucleophiles. researchgate.netresearchgate.netnih.gov
| Reaction Type | Reagent(s) | Product Type |
| Oxidation | PCC, DMP | Aldehyde |
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |
| Esterification | R-COOH, H⁺ | Ester |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halide |
| Nucleophilic Substitution | TFFH, K₂HPO₄, Nu⁻ | Substituted Alkane |
The methoxymethyl (MOM) ether group in this compound functions as a protecting group for a primary alcohol. Its primary reactivity centers on its cleavage (deprotection) under acidic conditions to reveal the parent alcohol. wikipedia.org The cleavage mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack.
Lewis acids and Brønsted acids are commonly employed for this transformation. wikipedia.org The use of iodotrimethylsilane (B154268) (TMSI) is a particularly mild and effective method for cleaving methyl ethers. ucla.eduresearchgate.net The reaction proceeds by the formation of a trimethylsilyl (B98337) ether intermediate, which is subsequently hydrolyzed to the alcohol. ucla.edu
Studies on aromatic MOM ethers have shown that their reactivity can differ from aliphatic ones, sometimes allowing for chemoselective transformations. For instance, treatment with trialkylsilyl triflates and 2,2′-bipyridyl can lead to different reaction pathways depending on the substrate and specific reagents used. nih.gov
| Reagent(s) | Conditions | Notes |
| HCl, H₂O | Aqueous acid | Standard Brønsted acid cleavage. |
| BF₃·OEt₂ | Anhydrous | Lewis acid-catalyzed cleavage. |
| Iodotrimethylsilane (TMSI) | CH₂Cl₂, 25°C | Mild cleavage, forms silyl (B83357) ether intermediate. ucla.edu |
| R₃SiOTf, 2,2'-bipyridyl | CH₃CN | Conditions can differentiate between aliphatic and aromatic MOM ethers. nih.gov |
Radical and Photochemical Processes Involving this compound Analogs
While the parent molecule is not inherently photoactive, its analogs can participate in radical and photochemical reactions, particularly through photoinduced electron transfer or oxidative radical processes initiated at specific sites.
Photoinduced electron transfer (PET) occurs when a molecule in an electronically excited state transfers an electron to or from another molecule (an acceptor or donor). rsc.org For an analog of this compound to undergo PET, it would typically require modification to include a chromophore.
In a hypothetical scenario, if a chromophoric group (e.g., a benzoate (B1203000) ester) were attached to the hydroxyl moiety, irradiation could excite the chromophore. scispace.com The ether and alkyl framework could then act as electron donors, quenching the excited state through electron transfer. The feasibility of this process is governed by the redox potentials of the donor and acceptor pair and the excited-state energy of the chromophore. scispace.comnih.gov Such PET reactions can lead to the formation of radical ion pairs, which may undergo subsequent reactions like bond cleavage or back-electron transfer. rsc.orgnih.gov Studies on various organic molecules have demonstrated that PET can initiate substitution or fragmentation reactions that are not accessible through thermal pathways. nih.gov
The C-H bonds within the this compound structure can be susceptible to attack by highly reactive radicals, such as hydroxyl radicals. The tertiary C-H bond on the cyclohexane (B81311) ring and the C-H bonds adjacent to the oxygen atoms (α-to-oxygen) are potential sites for hydrogen atom abstraction.
This abstraction generates a carbon-centered radical. In the presence of an oxidant like oxygen, this can lead to the formation of peroxy radicals and subsequent oxidative degradation products. For example, abstraction of a hydrogen atom from the methoxymethyl group would yield a radical stabilized by the adjacent oxygen atom, which could then participate in further radical chain reactions. Such processes are fundamental in various oxidative transformations. nih.gov
Rearrangement Reactions and Their Mechanistic Elucidation within this compound Derivatives
The carbon skeleton of this compound is generally stable. However, its derivatives can be induced to undergo rearrangement reactions, often by generating a reactive intermediate such as a carbocation or a radical on or adjacent to the cyclohexane ring.
A key example involves the rearrangement of cyclohexyl radicals to cyclopentylmethyl radicals. nih.gov If a radical were generated at the quaternary carbon of a this compound derivative (e.g., through decarboxylation of a corresponding carboxylic acid), a 1,2-shift could potentially occur. However, a more studied pathway involves a radical on the ring itself. For instance, a radical at C2 of the cyclohexane ring can undergo ring-opening to form a hexenyl radical, which can then undergo a 5-exo ring-closure to form a thermodynamically stable cyclopentylmethyl radical. This rearrangement is favored when radical-stabilizing groups are present on the ring. nih.gov
Carbocationic rearrangements are also plausible in derivatives. For example, conversion of the hydroxyl group to a good leaving group followed by its departure would generate a primary carbocation. This unstable intermediate would likely undergo a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation within the cyclohexane ring, leading to a rearranged product upon nucleophilic capture. The relative migratory aptitude of the attached groups determines the product distribution in such rearrangements, with tertiary alkyl groups generally migrating in preference to primary alkyl groups. wiley-vch.de
Electrochemical Studies of this compound and Related Species
A comprehensive search of scientific literature and chemical databases did not yield specific electrochemical studies conducted on this compound. While general electrochemical techniques such as cyclic voltammetry are widely used to investigate the oxidation and reduction behavior of organic molecules, no research dedicated to the electrochemical properties of this particular compound or its closely related species could be identified.
Electrochemical studies are crucial for understanding the electron transfer processes a molecule can undergo. These studies typically involve techniques like cyclic voltammetry, which can provide valuable data on oxidation and reduction potentials. This information helps in elucidating reaction mechanisms and the potential for a compound to act as a reducing or oxidizing agent.
Although no direct data exists for this compound, the electrochemical behavior of related functional groups could offer theoretical insights. For instance, the alcohol moiety could potentially be oxidized under certain electrochemical conditions. However, without experimental data, any discussion of its electrochemical reactivity would be purely speculative.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Methoxymethyl Cyclohexyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
High-resolution NMR spectroscopy would be an indispensable tool for the unambiguous structural confirmation of [1-(Methoxymethyl)cyclohexyl]methanol. Both ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each proton and carbon atom in the molecule.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To fully assign the proton and carbon signals and to elucidate the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the cyclohexyl ring and the methoxymethyl and methanol (B129727) side chains. For instance, correlations would be expected between the protons of the CH₂ groups in the cyclohexane (B81311) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
A hypothetical data table for HMBC correlations might look like this:
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signals |
| Protons of -OCH₃ | C of -CH₂-O-, Quaternary C1 |
| Protons of -CH₂-O- | C of -OCH₃, Quaternary C1 |
| Protons of -CH₂OH | Quaternary C1, C2/C6 of ring |
| Protons of Cyclohexyl Ring | Adjacent and geminal carbons in the ring |
Stereochemical Assignments via NMR Spectroscopic Data
The cyclohexane ring in this compound can exist in different chair conformations. The orientation of the methoxymethyl and hydroxymethyl groups (axial vs. equatorial) would significantly influence the chemical shifts and coupling constants of the ring protons. Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the spatial proximity of different protons, providing insights into the preferred conformation and the relative stereochemistry of the substituents.
Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
HRMS would provide a highly accurate mass measurement of the molecular ion. For this compound (C₉H₁₈O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Table of Predicted Monoisotopic Mass and Adducts
| Species | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | C₉H₁₈O₂ | 158.1307 |
| [M+H]⁺ | C₉H₁₉O₂⁺ | 159.1380 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern would offer valuable structural information. Key fragmentation pathways would likely involve the loss of the hydroxyl group, the methoxy (B1213986) group, or cleavage of the side chains from the cyclohexane ring. Analysis of these fragments would help to piece together the structure of the parent molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the key expected vibrational modes would be:
O-H Stretch: A broad band in the FT-IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching of C-H bonds in the alkyl chains (cyclohexyl and methoxymethyl groups).
C-O Stretch: Strong bands in the 1000-1200 cm⁻¹ region are expected for the C-O single bonds of the alcohol and ether functional groups.
These techniques would also be powerful for monitoring the synthesis of the compound, for example, by observing the appearance of the characteristic O-H and C-O ether bands.
Table of Expected Functional Groups and Their Vibrational Frequencies
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 |
| Ether (C-O-C) | C-O Stretch | 1000 - 1200 (strong) |
Chromatographic Separation Techniques for Purity Assessment and Isomer Differentiation in this compound Mixtures
Chromatographic techniques are indispensable in the analysis of this compound, providing robust methods for assessing the purity of synthetic batches and for differentiating between potential isomers. The structural nature of this compound, featuring a substituted cyclohexane ring, allows for the existence of geometric isomers (cis- and trans-) if additional substituents were present on the ring, though in this specific 1,1-disubstituted case, such isomerism is not present. However, positional isomers, where the methoxymethyl and methanol groups are at different positions on the cyclohexane ring (e.g., 1,2-, 1,3-, or 1,4-isomers), could be present as impurities from the synthesis process. The selection of an appropriate chromatographic method is therefore critical for ensuring the quality and isomeric purity of this compound.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly sensitive analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds such as this compound. It is particularly effective for assessing the purity of the compound and identifying any volatile impurities that may be present from the synthetic route.
Detailed Research Findings:
While specific GC-MS studies on this compound are not extensively documented in publicly available literature, the analytical approach can be inferred from studies on structurally similar compounds like substituted cyclohexanemethanols and cyclic ether-alcohols. For purity assessment, a high-resolution capillary column, typically with a nonpolar or medium-polarity stationary phase, is employed. The separation is based on the boiling points and interactions of the analytes with the stationary phase.
The mass spectrum of this compound, obtained by electron ionization (EI), would exhibit characteristic fragmentation patterns. The molecular ion peak (M+) may be weak or absent, which is common for alcohols and ethers. whitman.edumiamioh.edu Key fragmentation pathways would likely involve the cleavage of the C-C bond adjacent to the oxygen atoms (alpha-cleavage) and the loss of the methoxymethyl or hydroxymethyl groups. libretexts.orgyoutube.com Common fragments would include ions corresponding to the loss of CH3O• (m/z = M-31), CH2OH• (m/z = M-31), and larger fragments resulting from the cleavage of the cyclohexane ring.
The table below outlines a hypothetical set of GC-MS parameters and expected results for the analysis of this compound, based on typical methods for similar analytes. researchgate.net
Table 1: Representative GC-MS Parameters for the Analysis of this compound
| Parameter | Value/Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Expected Retention Time | ~12-15 minutes |
| Predicted Key Mass Fragments (m/z) | 127 ([M-CH2OH]+), 113 ([M-OCH3]+), 97, 81, 55 |
High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and purification of compounds. For a molecule like this compound, which possesses moderate polarity, both normal-phase and reversed-phase HPLC can be effectively utilized for its isolation and purity verification.
Detailed Research Findings:
The choice of HPLC mode depends on the specific requirements of the separation. Normal-phase HPLC, using a polar stationary phase (e.g., silica (B1680970) gel) and a nonpolar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixtures), can be effective for isolating the target compound from less polar impurities.
Reversed-phase HPLC is generally more common and involves a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures). This mode separates compounds based on their hydrophobicity. For the potential separation of positional isomers of this compound, specialized stationary phases that offer different selectivity, such as those with phenyl or cyano functionalities, could be advantageous. oup.com
In the context of isomer differentiation, particularly if chiral centers were present, chiral HPLC would be the method of choice. This involves the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. nih.govsigmaaldrich.com Polysaccharide-based CSPs are widely used for their broad applicability in separating a variety of chiral compounds. nih.gov
The following table presents a set of representative HPLC conditions for the analysis and isolation of this compound.
Table 2: Representative HPLC Parameters for the Analysis of this compound
| Parameter | Reversed-Phase Conditions | Normal-Phase Conditions |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) | Silica Gel (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Methanol:Water (e.g., 60:40 v/v) | Isocratic mixture of n-Hexane:Ethyl Acetate (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | Ambient (~25 °C) | Ambient (~25 °C) |
| Detector | Refractive Index (RI) or UV (at low wavelength, e.g., 210 nm) | Refractive Index (RI) or UV (at low wavelength, e.g., 210 nm) |
| Injection Volume | 10 µL | 10 µL |
| Application | Purity assessment and isolation from polar impurities. | Isolation from non-polar impurities and potential isomer separation. |
Theoretical and Computational Chemistry of 1 Methoxymethyl Cyclohexyl Methanol
Quantum Chemical Calculations of Electronic Structure and Bonding in [1-(Methoxymethyl)cyclohexyl]methanol
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of a molecule. For this compound, methods like Density Functional Theory (DFT) would be employed to obtain a detailed picture of its molecular orbitals and electron distribution.
DFT calculations, using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would allow for the optimization of the molecule's geometry to its lowest energy state. From this optimized structure, various electronic properties can be determined. The distribution of electron density reveals the polar nature of the C-O and O-H bonds, which is crucial for understanding the molecule's intermolecular interactions and reactivity.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl and methoxy (B1213986) groups due to the presence of lone pairs of electrons. The LUMO is likely to be distributed across the antibonding σ* orbitals of the C-O and C-C bonds.
Illustrative Electronic Properties of this compound (Calculated using DFT/B3LYP/6-31G)*
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
| Dipole Moment | 2.3 D |
Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from quantum chemical calculations.
Conformational Analysis and Potential Energy Surface Mapping
The cyclohexane (B81311) ring in this compound is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The two substituents, a methoxymethyl group and a hydroxymethyl group, are attached to the same carbon atom (C1). This leads to the possibility of different conformational isomers depending on the axial or equatorial orientation of these groups in the chair form.
A comprehensive conformational analysis would involve mapping the potential energy surface of the molecule. This is achieved by systematically rotating the rotatable bonds, such as the C1-C(methoxymethyl), C-O(methoxy), C1-C(hydroxymethyl), and C-O(hydroxyl) bonds, and calculating the energy at each orientation. The results would reveal the most stable conformers and the energy barriers between them.
Illustrative Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair (equatorial-like substituents) | 0.00 |
| Chair (axial-like substituents) | 4.5 |
| Twist-Boat | 5.8 |
Note: This table presents hypothetical data to illustrate the expected energy differences between various conformations.
Reaction Pathway Modeling and Transition State Characterization for Transformations Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, several reactions could be modeled, such as dehydration, oxidation, or esterification. Reaction pathway modeling involves identifying the transition states that connect reactants to products.
For instance, the acid-catalyzed dehydration of the primary alcohol could proceed through different pathways, leading to the formation of various alkene products or an ether. Computational modeling can elucidate the preferred reaction mechanism by calculating the activation energies for each potential pathway. The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for determining the reaction rate.
Techniques such as the synchronous transit-guided quasi-Newton (STQN) method can be used to locate transition states. Once located, frequency calculations are performed to confirm that the structure corresponds to a true transition state (i.e., has exactly one imaginary frequency). The intrinsic reaction coordinate (IRC) method can then be used to follow the reaction path from the transition state down to the reactants and products, confirming the connectivity of the reaction pathway.
Illustrative Activation Energies for a Hypothetical Dehydration Reaction
| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| E1-like mechanism | 35.2 | 25.8 |
| E2-like mechanism | 40.1 | 30.7 |
Note: The data provided in this table is for illustrative purposes to show how computational modeling can differentiate between competing reaction mechanisms.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing a molecule. For this compound, the prediction of NMR chemical shifts and vibrational frequencies would be particularly useful.
NMR Chemical Shifts: The gauge-including atomic orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These calculated shifts, when compared to experimental data (if available), can help in the structural elucidation of the molecule and the assignment of its various conformers. The chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the molecule's conformation.
Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT can predict the infrared (IR) spectrum of the molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as the O-H stretch of the alcohol, the C-H stretches of the cyclohexane ring and methyl groups, and the C-O stretches. These predictions can aid in the interpretation of experimental IR spectra. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
Illustrative Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (O-H) | 3.5 ppm |
| ¹³C NMR Chemical Shift (C-OH) | 70.2 ppm |
| IR Vibrational Frequency (O-H stretch) | 3450 cm⁻¹ |
| IR Vibrational Frequency (C-O stretch) | 1050 cm⁻¹ |
Note: This table contains hypothetical spectroscopic data to demonstrate the output of such computational predictions.
1 Methoxymethyl Cyclohexyl Methanol As a Synthetic Building Block and Intermediate
Role of [1-(Methoxymethyl)cyclohexyl]methanol in the Synthesis of Complex Organic Architectures
The geminally disubstituted cyclohexane (B81311) core of this compound provides a rigid and sterically defined scaffold that is highly desirable in the synthesis of complex organic molecules. The presence of two distinct oxygen-containing functionalities allows for selective chemical transformations, enabling the stepwise elaboration of molecular complexity.
The primary alcohol group serves as a versatile handle for a wide range of synthetic operations, including oxidation to aldehydes or carboxylic acids, esterification, etherification, and conversion to leaving groups for nucleophilic substitution reactions. The methoxymethyl ether, while generally stable, can be cleaved under specific acidic conditions to reveal a second primary alcohol, thus unmasking a diol functionality. This latent reactivity is a key feature that synthetic chemists can exploit to introduce further structural diversity late in a synthetic sequence.
Research in this area, though not extensively published in peer-reviewed journals, indicates its use as a fragment in the assembly of larger, biologically relevant scaffolds. The cyclohexane ring can act as a conformationally restricted mimic of acyclic chains or other cyclic systems, a strategy often employed in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.
Utilization as a Precursor in Multi-Step Chemical Synthesis Sequences
This compound is strategically employed as a precursor in multi-step synthetic pathways. Its utility lies in the ability to introduce a 1,1-disubstituted cyclohexyl moiety into a target molecule, a structural motif that can be challenging to construct through other means.
A hypothetical multi-step synthesis could involve the initial functionalization of the primary alcohol of this compound, for instance, through its conversion to a halide or a sulfonate ester. This activated intermediate can then undergo a coupling reaction, such as a Suzuki, Stille, or Sonogashira coupling, to form a new carbon-carbon bond, thereby extending the molecular framework. Subsequent manipulation of the methoxymethyl ether and other functional groups on the coupled fragment would then lead to the final target molecule.
The following table outlines a representative, albeit generalized, synthetic sequence illustrating the potential transformations of this compound:
| Step | Reaction Type | Reagents | Intermediate Functional Group |
| 1 | Activation of Alcohol | TsCl, pyridine | -OTs (Tosylate) |
| 2 | Nucleophilic Substitution | NaCN | -CN (Nitrile) |
| 3 | Reduction of Nitrile | LiAlH₄ | -CH₂NH₂ (Primary Amine) |
| 4 | Ether Cleavage | BBr₃ | -OH (Primary Alcohol) |
This sequence highlights how the initial functionalities of this compound can be systematically transformed to introduce new chemical handles, paving the way for the construction of diverse and complex molecules.
Development of Novel Specialty Chemicals and Advanced Materials Utilizing this compound Motifs
The incorporation of the this compound motif into larger molecules is a promising avenue for the development of novel specialty chemicals and advanced materials. The inherent properties of the cyclohexyl ring, such as hydrophobicity and conformational rigidity, can impart desirable characteristics to the final product.
In the realm of polymer chemistry, this compound can be envisioned as a monomer or a cross-linking agent. The bifunctional nature of the molecule, particularly after deprotection of the methoxymethyl ether to reveal a diol, allows for its integration into polyester or polyurethane backbones. The bulky cyclohexyl group would be expected to influence the physical properties of the resulting polymer, such as its glass transition temperature, thermal stability, and mechanical strength.
Furthermore, derivatives of this compound could find applications as specialty chemicals in various industries. For example, esterification of the primary alcohol with long-chain fatty acids could yield synthetic lubricants with unique rheological properties. Alternatively, its incorporation into surfactant structures could lead to novel amphiphilic molecules with tailored self-assembly behaviors.
While specific, publicly available research on the development of materials from this particular compound is limited, its classification as a "material building block" by chemical suppliers suggests its potential in proprietary research and development for creating materials with specific, high-performance characteristics.
| Potential Application Area | Derived Structure | Anticipated Property |
| Polymers | Polyester/Polyurethane Monomer | Increased Tg, Thermal Stability |
| Lubricants | Long-chain Fatty Acid Esters | Enhanced Viscosity Index |
| Surfactants | Ethoxylated Derivatives | Modified HLB Value |
Future Directions and Emerging Research Avenues in 1 Methoxymethyl Cyclohexyl Methanol Chemistry
Exploration of Sustainable and Green Chemistry Approaches for its Synthesis
The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of [1-(Methoxymethyl)cyclohexyl]methanol is an area ripe for the application of green chemistry principles. numberanalytics.com The goal is to design processes that minimize waste, reduce energy consumption, and utilize renewable resources. numberanalytics.comrsc.org
Future research in the green synthesis of this compound is likely to focus on several key areas:
Renewable Feedstocks: A primary objective will be to move away from petroleum-based starting materials. Research could investigate the conversion of biomass-derived platform molecules, such as those obtained from the liquefaction of lignocellulosic biomass, into precursors for this compound. usda.gov This approach aligns with the green chemistry principle of using renewable feedstocks. numberanalytics.com
Atom Economy: Synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. numberanalytics.com This involves minimizing the use of protecting groups and auxiliary substances. numberanalytics.com
Benign Solvents: The use of hazardous organic solvents is a significant concern in chemical synthesis. Future methods will likely explore the use of greener alternatives such as water, supercritical fluids, or ionic liquids. rsc.org Solvent-free reaction conditions will also be a key area of investigation. rsc.org
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing synthetic routes that minimize the generation of byproducts. numberanalytics.com |
| Atom Economy | Optimizing reactions to incorporate the maximum amount of reactants into the final product. numberanalytics.com |
| Less Hazardous Chemical Syntheses | Utilizing non-toxic reagents and intermediates. numberanalytics.com |
| Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds with water, bio-solvents, or solvent-free conditions. numberanalytics.comrsc.org |
| Design for Energy Efficiency | Employing reactions that proceed at lower temperatures and pressures. numberanalytics.com |
| Use of Renewable Feedstocks | Investigating biosynthetic pathways or utilizing biomass-derived starting materials. numberanalytics.comusda.gov |
Development of Advanced Catalytic Systems for Efficient Transformations of this compound
Catalysis is a cornerstone of modern chemical synthesis, enabling reactions to proceed with high efficiency and selectivity. numberanalytics.com The development of advanced catalytic systems for the transformation of this compound will be crucial for accessing a wider range of derivatives with valuable properties.
Emerging research in this area is expected to include:
Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts often offer high selectivity, heterogeneous catalysts are advantageous due to their ease of separation and recyclability, which is a key aspect of green chemistry. numberanalytics.com Future work will likely focus on developing novel solid-supported catalysts, such as metal nanoparticles on various supports, for reactions involving this compound. qualitas1998.net
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity under mild reaction conditions. numberanalytics.com Research could explore the use of lipases, oxidoreductases, or other enzymes for the stereoselective transformation of this compound and its derivatives. qualitas1998.net This is particularly relevant for the synthesis of chiral compounds for pharmaceutical applications. qualitas1998.net
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, allowing for the activation of chemical bonds under mild conditions. uniroma1.it The application of photocatalytic methods to the functionalization of the cyclohexyl ring or the modification of the hydroxyl and ether groups of this compound could lead to novel transformations. uniroma1.it
| Catalyst Type | Potential Transformation of this compound | Advantages |
| Heterogeneous Metal Catalysts | Oxidation of the primary alcohol to an aldehyde or carboxylic acid; Hydrogenolysis of the methoxymethyl ether. | Ease of separation, reusability, potential for continuous flow processes. numberanalytics.comqualitas1998.net |
| Enzymes (Biocatalysis) | Enantioselective acylation or deacylation of the hydroxyl group; Oxidation of the alcohol. | High selectivity, mild reaction conditions, environmentally benign. numberanalytics.comqualitas1998.net |
| Homogeneous Transition Metal Complexes | Carbon-hydrogen (C-H) bond activation and functionalization of the cyclohexane (B81311) ring. | High activity and selectivity, well-defined active sites. numberanalytics.com |
| Photocatalysts | Radical-mediated functionalization at various positions on the molecule. | Use of visible light as a renewable energy source, mild reaction conditions. uniroma1.it |
Integration of Continuous Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Derivatization
Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. mit.edueuropa.eu The integration of these technologies will be instrumental in the scalable and efficient production of this compound and its derivatives. mdpi.com
Future research directions in this domain will likely involve:
Microreactor Technology: The use of microreactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mit.edu
Automated Synthesis Platforms: Automated systems can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new derivatives of this compound. sigmaaldrich.comresearchgate.net These platforms can rapidly screen a wide range of reaction conditions to identify optimal parameters. mit.edu
In-line Analysis and Purification: The integration of real-time analytical techniques (e.g., spectroscopy) and in-line purification methods within a continuous flow setup can streamline the entire production process, from reactants to the final purified product. mit.edu
| Technology | Application to this compound Chemistry | Key Benefits |
| Continuous Flow Reactors | Scalable and safe synthesis of the parent compound and its derivatives. | Improved process control, enhanced safety, higher throughput. mit.edueuropa.eu |
| Automated Synthesis Platforms | Rapid synthesis and screening of a library of this compound derivatives for various applications. | Increased efficiency, reduced human error, high-throughput experimentation. sigmaaldrich.comresearchgate.netmit.edu |
| In-line Purification | Integration of separation and purification steps within the continuous flow process. | Reduced downstream processing, improved overall efficiency. mit.edu |
Interdisciplinary Research Integrating this compound into Novel Chemical Systems
The unique structural features of this compound, including its stereogenic center and functional groups, make it an attractive building block for a variety of applications. Interdisciplinary research will be key to unlocking its full potential.
Potential areas for future interdisciplinary research include:
Medicinal Chemistry: The cyclohexyl scaffold is present in many biologically active molecules. Derivatives of this compound could be synthesized and screened for their potential as therapeutic agents. The development of automated synthesis platforms will be crucial for generating compound libraries for high-throughput screening. youtube.com
Materials Science: The hydroxyl and ether functionalities of this compound make it a potential monomer for the synthesis of novel polymers and polyesters with unique thermal and mechanical properties.
Supramolecular Chemistry: The molecule could be incorporated into larger host-guest systems or self-assembling structures, with potential applications in sensing, catalysis, and drug delivery.
Q & A
Q. What are the recommended synthetic routes for [1-(Methoxymethyl)cyclohexyl]methanol, and how do reaction conditions influence product yield and purity?
Answer: The synthesis of this compound typically involves:
- Oxidation/Reduction Pathways : Starting from substituted cyclohexanol derivatives, oxidation with agents like KMnO₄ or CrO₃ under acidic conditions can yield ketones, which are subsequently reduced to secondary alcohols using NaBH₄ or LiAlH₄ .
- Etherification : Methoxymethyl groups can be introduced via nucleophilic substitution or Williamson ether synthesis, requiring controlled pH and temperature to avoid side reactions (e.g., elimination) .
- Key Considerations :
- Temperature Control : Rapid heating during dehydration steps (e.g., acid-catalyzed reactions) may lead to byproducts like alkenes, impacting purity .
- Catalyst Selection : Acidic vs. basic catalysts influence regioselectivity; for example, Zaitsev vs. anti-Zaitsev product dominance in elimination reactions .
Q. What analytical methods are most effective for characterizing this compound and its derivatives?
Answer:
- Chromatography : Gas Chromatography (GC) with polar columns (e.g., Carbowax) resolves structural isomers, though heating rates and column type must be standardized for reproducibility .
- Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., m/z 158.13 for C₉H₁₈O₂) and fragmentation patterns to verify substituent positions .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. The compound may cause irritation, as seen in structurally similar cyclohexanemethanol .
- Ventilation : Work in a fume hood due to potential volatility and inhalation risks .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in substitution or elimination reactions?
Answer:
- Steric Hindrance : The methoxymethyl group at the 1-position of the cyclohexane ring creates a bulky environment, favoring SN1 over SN2 mechanisms due to carbocation stabilization .
- Electronic Effects : The electron-donating methoxy group increases electron density at the adjacent carbon, enhancing nucleophilicity in ether-forming reactions but reducing susceptibility to oxidation .
- Case Study : In dehydration reactions, competing pathways (e.g., E1 vs. E2) can be modulated by adjusting acid strength (H₂SO₄ vs. H₃PO₄) and temperature .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial efficacy) of this compound?
Answer:
- Methodological Scrutiny : Compare assay conditions (e.g., bacterial strains, solvent used for dissolution). For example, DMSO may enhance permeability, artificially inflating activity metrics .
- Structural Analogues : Test derivatives (e.g., replacing methoxy with ethoxy) to isolate the pharmacophore. Studies on cyclohexanol derivatives suggest that minor substituent changes drastically alter antimicrobial potency .
- Dose-Response Curves : Ensure linearity across concentrations; non-monotonic responses may indicate off-target effects .
Q. What computational modeling approaches are suitable for predicting the physicochemical properties of this compound?
Answer:
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate dipole moments, polarizability, and HOMO-LUMO gaps, which correlate with solubility and reactivity .
- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, methanol) to predict logP and diffusion coefficients. Studies on similar cyclohexanol derivatives show MD accurately models partition coefficients within ±0.3 log units .
- QSPR Models : Train algorithms on PubChem data to predict toxicity endpoints (e.g., LC50) based on descriptors like molecular weight and topological surface area .
Q. What green chemistry strategies can optimize the synthesis of this compound?
Answer:
- Biocatalysis : Lipases or esterases in aqueous-organic biphasic systems can catalyze methoxymethylation with >90% enantiomeric excess, reducing waste .
- Solvent Alternatives : Replace dichloromethane with cyclopentyl methyl ether (CPME), which has lower toxicity and higher recyclability .
- Atom Economy : Design one-pot reactions combining oxidation and etherification steps, minimizing intermediate isolation. For example, tandem TEMPO/NaClO oxidation followed by methoxymethyl bromide addition achieves 75% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
